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molecular formula C12H16O B8318472 3-(3-Methylbenzyl)-butanone

3-(3-Methylbenzyl)-butanone

Cat. No. B8318472
M. Wt: 176.25 g/mol
InChI Key: BERBTJKDGIXYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04968668

Procedure details

A solution of 1 mol of 3-(3-methylbenzyl)-butanone (86% pure) in 300 ml of isopropanol was added drop-wise in the course of 5 hours to 100 g of aluminum triisopropylate heated to boiling with 300 ml of isopropanol, while a mixture of acetone and isopropanol distilled off slowly through a 50-cm long packed column. After reacting for 8 hours, the distillate no longer contained any acetone. The residual isopropanol was then distilled off and 300 ml of toluene, 300 g of ice and 300 g of conc. hydrochloric acid were added to the residue. The layers were separated, the aqueous phase was extracted with 300 ml of toluene, and the combined organic phases were extracted by shaking with a little water, concentrated and distilled through a Vigreux column at 0.2 mbar. A mixture of 1-(3-methylphenyl)-2-methylbutan3-ol isomers was obtained in 85% yield from 78°-80° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Name
aluminum triisopropylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[CH2:5][CH:6]([CH3:10])[C:7](=[O:9])[CH3:8].CC([O-])C.CC([O-])C.CC([O-])C.[Al+3].CC(C)=O>C(O)(C)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:5][CH:6]([CH3:10])[CH:7]([OH:9])[CH3:8])[CH:11]=[CH:12][CH:13]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
CC=1C=C(CC(C(C)=O)C)C=CC1
Name
aluminum triisopropylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
by shaking with a little water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
DISTILLATION
Type
DISTILLATION
Details
distilled off slowly through a 50-cm long packed column
DISTILLATION
Type
DISTILLATION
Details
The residual isopropanol was then distilled off
ADDITION
Type
ADDITION
Details
300 ml of toluene, 300 g of ice and 300 g of conc. hydrochloric acid were added to the residue
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 300 ml of toluene
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases were extracted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled through a Vigreux column at 0.2 mbar
ADDITION
Type
ADDITION
Details
A mixture of 1-(3-methylphenyl)-2-methylbutan3-ol isomers
CUSTOM
Type
CUSTOM
Details
was obtained in 85% yield from 78°-80° C.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
CC=1C=C(C=CC1)CC(C(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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